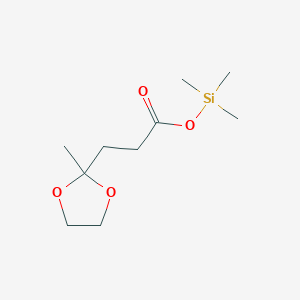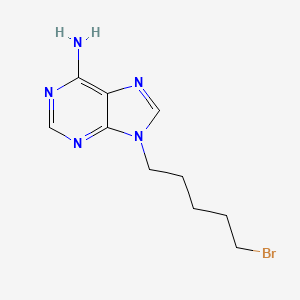
9-(5-Bromopentyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(5-Bromopentyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
The synthesis of 9-(5-Bromopentyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a bromopentyl halide. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 5-bromopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like cesium carbonate to facilitate the substitution reaction .
Analyse Des Réactions Chimiques
9-(5-Bromopentyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts like palladium.
Common reagents used in these reactions include bases like cesium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9-(5-Bromopentyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives, which can be useful in various chemical studies.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and receptors.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts
Mécanisme D'action
The mechanism of action of 9-(5-Bromopentyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The bromopentyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
9-(5-Bromopentyl)-9H-purin-6-amine can be compared to other purine derivatives, such as:
9-(5-Chloropentyl)-9H-purin-6-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
9-(5-Iodopentyl)-9H-purin-6-amine: Contains an iodine atom, which can further influence its chemical behavior and applications.
9-(5-Fluoropentyl)-9H-purin-6-amine: The fluorine atom can significantly alter the compound’s properties, making it useful for different applications
Propriétés
Numéro CAS |
81792-13-4 |
|---|---|
Formule moléculaire |
C10H14BrN5 |
Poids moléculaire |
284.16 g/mol |
Nom IUPAC |
9-(5-bromopentyl)purin-6-amine |
InChI |
InChI=1S/C10H14BrN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14) |
Clé InChI |
DGOAQXCGAWUKOL-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CCCCCBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


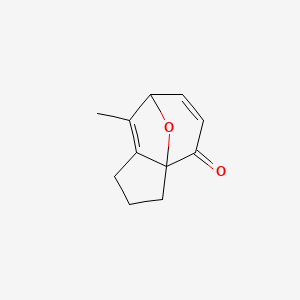
![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
![(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one](/img/structure/B14408851.png)
![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
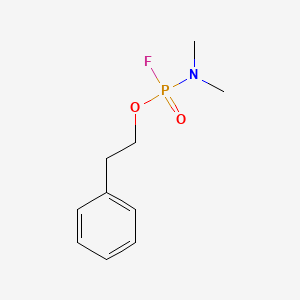
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)

![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
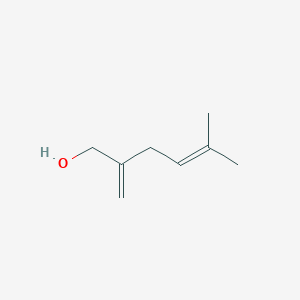
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
